

Application Notes: Quantification of Human Secretin (28-54) using ELISA

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Compound of Interest		
Compound Name:	Secretin (28-54), human	
Cat. No.:	B14756563	Get Quote

Introduction

Secretin is a 27-amino acid peptide hormone primarily produced by S-cells in the duodenum in response to gastric acid and lipids.[1] The mature form of human secretin corresponds to amino acid residues 28-54 of its precursor, prosecretin.[2][3] It plays a crucial role in regulating the pH of the duodenum by stimulating the pancreas to release bicarbonate-rich fluid and inhibiting gastric acid secretion.[2][4] Secretin also influences water homeostasis and has been identified as a neuropeptide with various functions in the central nervous system.[5][6] Given its diverse physiological roles, the accurate quantification of human secretin is essential for researchers in gastroenterology, endocrinology, and neuroscience, as well as for professionals in drug development targeting pathways involving secretin. This document provides a detailed protocol for the quantification of human Secretin (28-54) using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Principle of the Assay

The competitive ELISA technique is employed in this assay. The microtiter plate is pre-coated with a specific antibody for human Secretin. During the assay, standards or samples are added to the wells, along with a fixed amount of biotin-conjugated human Secretin. The unlabeled Secretin in the samples and the biotin-conjugated Secretin compete for the binding sites on the pre-coated antibody. Subsequently, Avidin conjugated to Horseradish Peroxidase (HRP) is added, which binds to the biotinylated Secretin. After a washing step to remove unbound components, a substrate solution is added. The enzymatic reaction between HRP and the



substrate results in color development, which is inversely proportional to the amount of Secretin present in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm.[7][8]

Experimental Protocols

Materials Required (Provided in typical kits)[7][9]

- Pre-Coated 96-well Strip Microplate
- Standard Peptide (Lyophilized)
- Biotinylated-Conjugate (human Secretin)
- Streptavidin-HRP
- Standard/Sample Diluent Buffer
- Wash Buffer (25x concentrate)
- TMB Substrate Solution
- Stop Solution
- Plate Covers

Materials Required (Not Provided)

- Microplate reader capable of measuring absorbance at 450 nm
- Precision pipettes and disposable tips
- Distilled or deionized water
- Graduated cylinders for reagent preparation
- Absorbent paper

Reagent Preparation



- Bring all reagents to room temperature (18-25°C) before use.[7]
- Standard Preparation: Reconstitute the lyophilized Standard with the provided Standard
 Diluent to create a stock solution. Allow it to sit for 10 minutes to ensure complete
 dissolution. Prepare a dilution series of the standard as per the kit's instructions to generate
 a standard curve.[8]
- Biotinylated-Conjugate (1x): Dilute the concentrated Biotinylated-Conjugate with the Biotinylated-Conjugate Diluent to a 1x working solution.
- Streptavidin-HRP (1x): Dilute the concentrated Streptavidin-HRP with the HRP Diluent to a 1x working solution.
- Wash Buffer (1x): Dilute the 25x Wash Buffer concentrate with distilled or deionized water to create a 1x working solution.

Sample Preparation[8][10]

- Serum: Allow blood to clot for 10-20 minutes at room temperature. Centrifuge at 2000-3000
 RPM for 20 minutes. Collect the supernatant.
- Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 2000-3000
 RPM for 20 minutes within 30 minutes of collection. Collect the supernatant.
- Cell Culture Supernatants: Centrifuge samples at 1000 × g for 20 minutes to remove particulates.
- Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize
 the tissue in a suitable lysis buffer. Centrifuge the homogenate to pellet cellular debris and
 collect the supernatant.

Samples should be assayed immediately or aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8]

Assay Procedure[7][8][9]

Determine the number of wells required for standards, blanks, and samples.



- Add 50 μL of the diluted Standard, Blank (Standard Diluent), or Sample to the appropriate wells.
- Immediately add 50 μL of the 1x Biotinylated-Conjugate to each well.
- Cover the plate with a plate sealer and incubate for 1 hour at 37°C.
- Aspirate the liquid from each well and wash the plate 3-5 times with 1x Wash Buffer. Ensure
 complete removal of the liquid after the final wash by inverting the plate and blotting it on
 absorbent paper.
- Add 100 μL of 1x Streptavidin-HRP to each well.
- Cover the plate and incubate for 60 minutes at 37°C.
- Repeat the wash step as described in step 5.
- Add 90 μL of TMB Substrate Solution to each well.
- Cover the plate and incubate for 20 minutes at 37°C in the dark.
- Add 50 μL of Stop Solution to each well. The color will change from blue to yellow.
- Immediately read the optical density (OD) at 450 nm using a microplate reader.

Data Presentation

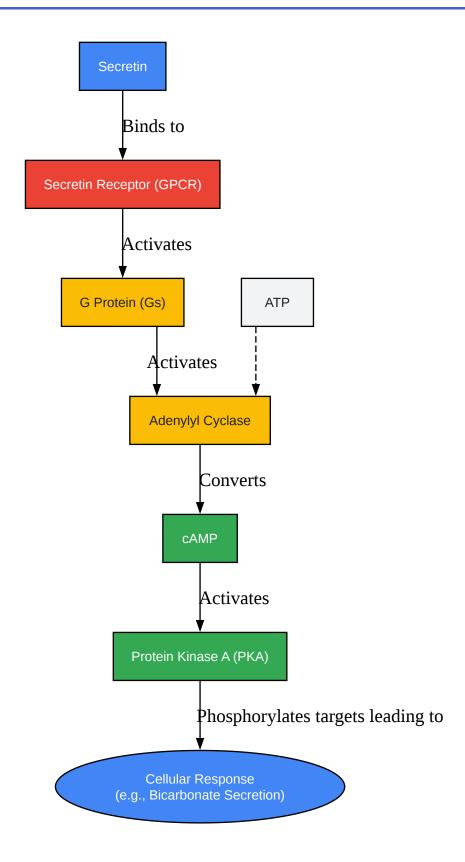
Table 1: Representative Quantitative Data for a Human Secretin ELISA Kit



Parameter	Value	Reference
Detection Range	23.44 - 1500 pg/mL	[7]
Sensitivity	7.01 pg/mL	[7]
Assay Type	Competitive Inhibition	[7]
Sample Types	Serum, plasma, cell culture supernatants, other biological fluids	[7]
Specificity	High sensitivity and excellent specificity for Human SCT. No significant cross-reactivity or interference with analogues was observed.	[7]

Mandatory Visualizations





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Caption: Secretin signaling pathway.





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Caption: Competitive ELISA workflow for Secretin quantification.

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